molecular formula C20H24ClN5O B14105158 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B14105158
M. Wt: 385.9 g/mol
InChI Key: OJMMFQAUGAEHRY-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a hydrazide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide in the presence of a suitable catalyst.

    Condensation Reaction: Finally, the acetohydrazide derivative undergoes a condensation reaction with pyridine-3-carbaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyridine moiety.

    Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and pyridine rings.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted derivatives at the chlorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.

Medicine

In medicinal chemistry, 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
  • 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the chlorobenzyl group are key factors that differentiate it from similar compounds.

Properties

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16-

InChI Key

OJMMFQAUGAEHRY-KQWNVCNZSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3

solubility

>57.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.